3-Piperidinomethyl-5-chlorobenzoxazolin-2-one
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Overview
Description
3-Piperidinomethyl-5-chlorobenzoxazolin-2-one is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol It is known for its unique structure, which includes a piperidine ring, a chlorinated benzoxazolinone core, and a methylene bridge connecting the two
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one typically involves the reaction of 5-chloro-2-aminobenzoxazole with piperidine and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinomethyl-5-chlorobenzoxazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized benzoxazolinone derivatives.
Reduction: Reduced piperidinomethyl derivatives.
Substitution: Substituted benzoxazolinone derivatives with various functional groups.
Scientific Research Applications
3-Piperidinomethyl-5-chlorobenzoxazolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Piperidinomethyl-5-chlorobenzoxazolin-2-one: Unique due to its specific substitution pattern and combination of functional groups.
5-Chloro-2-aminobenzoxazole: Precursor in the synthesis of this compound.
Piperidine derivatives: Similar in structure but may lack the benzoxazolinone core.
Uniqueness
This compound stands out due to its combination of a piperidine ring and a chlorinated benzoxazolinone core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)16(13(17)18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVOSAQBSIETLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167657 |
Source
|
Record name | 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16376-55-9 |
Source
|
Record name | 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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